Curvulin

Übersicht

Beschreibung

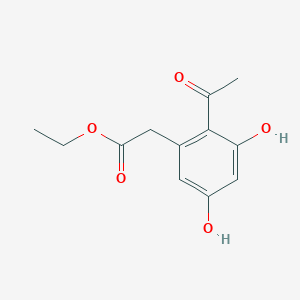

Curvulin is a metabolite isolated from various fungal strains, such as Drechslera indica and endophytic Bipolaris species associated with aquatic macrophytes. It has been identified through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) . This compound exhibits phytotoxic properties, causing necroses on plants like purslane and spiny amaranth, which are normal hosts for the fungus producing it . Additionally, this compound and its derivatives have been studied for their anti-inflammatory and antileishmanial activities .

Synthesis Analysis

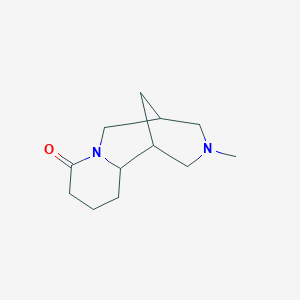

The synthesis of this compound and its derivatives has been a subject of interest due to their intriguing biological activities. The first total synthesis of curvularides A-E, which are related to this compound, was achieved and helped confirm their absolute configurations . The synthesis of (-)-curvulamine, a dimeric member of the this compound class, was accomplished in a 10-step process, highlighting the chemical structure's complexity and potential for antibiotic activity . A general approach for the synthesis of benzannulated macrolactone natural products, including this compound, utilized aryne acyl-alkylation reactions . Moreover, the synthesis of (±)-dimethyl curvularin was based on palladium-catalyzed carbonylation using a butadiene telomer as a building block . The synthesis of curvulone B employed the 2-chlorobenzyl protecting group for greater Lewis acid stability .

Molecular Structure Analysis

This compound's molecular structure is characterized by a lactone ring, which is a common feature in its class of polyketides. The structure of this compound and its derivatives has been elucidated using comprehensive spectroscopic analyses, including 1D and 2D NMR spectroscopy and mass spectrometry . The absolute configurations of curvularides were confirmed through total synthesis . The molecular structure plays a crucial role in the biological activity of these compounds, as seen in their phytotoxic and anti-inflammatory effects.

Chemical Reactions Analysis

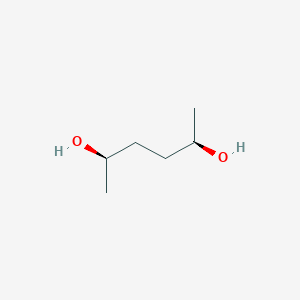

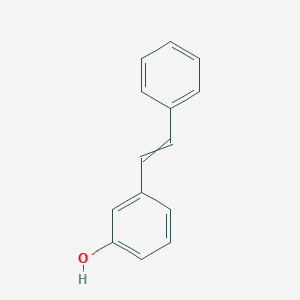

This compound and its derivatives undergo various chemical reactions during their synthesis. Key steps in the synthesis of curvularides involved diastereoselective hydrogenation, Sharpless kinetic resolution, and epoxide openings . The synthesis of (-)-curvulamine featured the exploitation of the heteroaromatic pyrrolo[1,2-a]azepinone nucleus . Aryne acyl-alkylation was pivotal in the general synthesis approach for benzannulated macrolactones . The palladium-catalyzed carbonylation reaction was a critical step in the synthesis of (±)-dimethyl curvularin .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are closely related to their biological activities. This compound-type polyketides have shown strong anti-inflammatory effects by inhibiting the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in stimulated macrophages . The opening of the 12-membered lactone ring and blocking the phenol functionality in these compounds led to a significant decrease in their anti-inflammatory activity . The phytotoxic effects of this compound and O-methylcurvulinic acid on certain plants suggest that these compounds interact with host leaf constituents, which may regulate their production by the fungus . The antileishmanial activity of this compound further demonstrates its potential as a bioactive compound .

Wissenschaftliche Forschungsanwendungen

Potenzielles Herbizid

Curvulin wurde als potenzielles Herbizid identifiziert. Forschungsergebnisse deuten darauf hin, dass es aus Paraphoma sp. VIZR 1.46 isoliert werden kann, einem Pathogen von Cirsium arvense, und zeigt phytotoxische Aktivität . Obwohl this compound selbst nur schwach phytotoxisch ist, stellt es einen bedeutenden Schritt in Richtung der Entwicklung von Herbiziden natürlichen Ursprungs dar.

Antibakterielle Aktivität

Studien haben gezeigt, dass this compound antimikrobielle Eigenschaften besitzt. Es wurde gegen eine Reihe von Organismen getestet, darunter Pilze, grampositive und gramnegative Bakterien, was sein Potenzial als antimikrobielles Mittel zeigt .

Zootoxische Aktivität

This compound zeigt auch zootoxische Aktivitäten. Es wurde auf seine Auswirkungen auf Pantoffeltierchen getestet, was auf seine Verwendung bei der Kontrolle schädlicher Zooplanktonpopulationen in verschiedenen ökologischen und landwirtschaftlichen Umgebungen hindeutet .

Verbesserung der Bioverfügbarkeit

Die Struktur von this compound kann die Entwicklung von Methoden zur Verbesserung der Bioverfügbarkeit ähnlicher Verbindungen inspirieren. So könnten beispielsweise Nanoformulierungen entwickelt werden, um die Bioaktivität und Bioverfügbarkeit verwandter Verbindungen zu erhöhen, wobei ihre antioxidativen Eigenschaften für die Prävention und Behandlung von Krankheiten genutzt werden .

Forschung zu neurodegenerativen Erkrankungen

Aufgrund seiner bioaktiven Eigenschaften könnten this compound und seine Derivate zur Untersuchung neurodegenerativer Erkrankungen eingesetzt werden. Durch Beeinflussung der zellulären Signalübertragung und Genexpression kann es dazu beitragen, das Fortschreiten solcher Krankheiten und die Entwicklung therapeutischer Strategien zu verstehen .

Herz-Kreislauf-Gesundheit

This compound-bezogene Forschung könnte zur Herz-Kreislauf-Gesundheit beitragen, indem die Auswirkungen auf Atherosklerose, Dyslipidämie und andere herzkranke Erkrankungen untersucht werden. Seine Auswirkungen auf die Lipidspiegel und seine antioxidativen Eigenschaften machen es zu einer interessanten Verbindung in diesem Bereich .

Wirkmechanismus

- Curvulin is a natural compound that inhibits microtubule assembly . Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintaining cell shape.

- Additionally, this compound inhibits inducible nitric oxide synthase (iNOS) expression . Nitric oxide (NO) plays a role in inflammation and immune responses, and iNOS is responsible for NO production in response to various stimuli.

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURXCFUGBPBPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940619 | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19054-27-4 | |

| Record name | Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

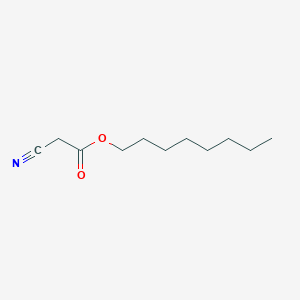

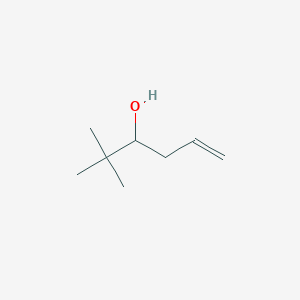

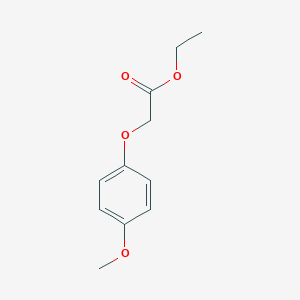

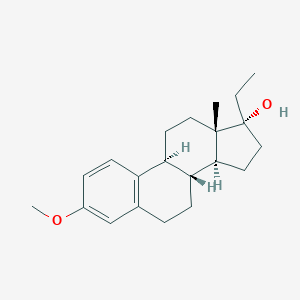

Feasible Synthetic Routes

Q & A

Q1: What are the potential herbicidal applications of Curvulin?

A1: While this compound itself displays weak phytotoxicity, a structurally related compound called Phaeosphaeride A, isolated from the same fungal species (Paraphoma sp. VIZR 1.46), exhibits significant phytotoxic effects on various plant species. This suggests Phaeosphaeride A, and potentially modified this compound analogs, could be further investigated for developing new bio-based herbicides [].

Q2: Which fungal species are known to produce this compound?

A2: Research indicates this compound production by several fungal species, including Paraphoma sp. VIZR 1.46 [], Bipolaris sp. [], Curvularia species [], and Drechslera indica []. Interestingly, Corynespora cassiicola CC01, while producing other metabolites, did not yield detectable amounts of this compound [].

Q3: What is known about the structure of this compound?

A3: this compound is a macrolactone, a cyclic ester with a large ring structure. While its exact molecular formula and weight might vary slightly based on potential modifications or salt forms, the core structure remains consistent. Further details on the spectroscopic characterization of this compound can be found in studies exploring its isolation and structural elucidation [, , , ].

Q4: Has the synthesis of this compound been achieved?

A4: Yes, total synthesis of this compound has been achieved using various synthetic strategies, including a notable approach employing an aryne acyl-alkylation reaction. This method provides a concise and convergent route to obtain this compound and related compounds like Secocurvularin and Diplodialide C [, , ].

Q5: Have Structure-Activity Relationship (SAR) studies been conducted on this compound?

A5: While specific SAR studies focusing solely on this compound modifications and their impact on activity are limited in the provided literature, researchers have explored the synthetic potential of its core structure. The synthesis of related compounds like Secocurvularin and Curvulinic acid [], and the exploration of aryne-based modifications [, ] suggest potential avenues for future SAR investigations.

Q6: Are there any analytical methods for detecting and quantifying this compound?

A7: While specific analytical methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) [] coupled with Mass Spectrometry are commonly employed for the isolation, identification, and quantification of fungal metabolites like this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)

![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)